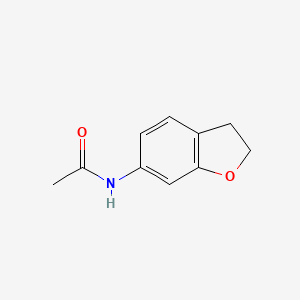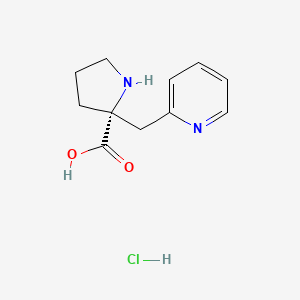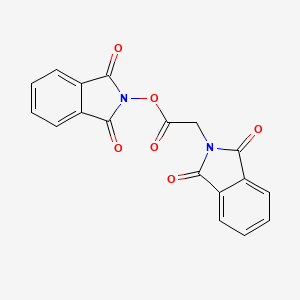
N-(2,3-Dihydrobenzofuran-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dihydrobenzofuran-6-yl)acetamide: is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . This compound is characterized by the presence of a benzofuran ring fused with an acetamide group, making it a valuable molecule in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydrobenzofuran-6-yl)acetamide typically involves the reaction of 2,3-dihydrobenzofuran with acetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-Dihydrobenzofuran-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Reduction: Reduction reactions can convert the compound into or .
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones , amines , alcohols , and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-(2,3-Dihydrobenzofuran-6-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including and properties.
Medicine: Research is ongoing to explore its potential as a in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of N-(2,3-Dihydrobenzofuran-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-(2,3-Dihydrobenzofuran-6-yl)acetamide is unique due to its specific benzofuran ring structure fused with an acetamide group , which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
911300-52-2 |
|---|---|
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1-benzofuran-6-yl)acetamide |
InChI |
InChI=1S/C10H11NO2/c1-7(12)11-9-3-2-8-4-5-13-10(8)6-9/h2-3,6H,4-5H2,1H3,(H,11,12) |
InChI-Schlüssel |
AVPFUAXXNMEACD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(CCO2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(9H-fluoren-2-yl)propyl]-](/img/structure/B13140152.png)


![1-Amino-2-[2-(2-methoxyethoxy)ethoxy]-4-[(2,4,6-trimethylphenyl)amino]anthraquinone](/img/structure/B13140159.png)



![4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140172.png)


![(4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13140189.png)

